

Application Note: Interpreting the ^1H NMR Spectrum of *cis*-1,2-dibromocyclopentane

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Compound of Interest

Compound Name: *cis*-1,2-Dibromocyclopentane

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Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing detailed information about molecular structure. The ^1H NMR spectrum of a molecule offers insights into the electronic environment of individual protons, their connectivity, and stereochemical relationships. This application note provides a detailed guide to the interpretation of the ^1H NMR spectrum of ***cis*-1,2-dibromocyclopentane**, a halogenated cycloalkane. Understanding the spectral features of such molecules is crucial for structural elucidation and quality control in synthetic chemistry.

Due to the presence of a plane of symmetry bisecting the C1-C2 and C4-C5 bonds, the protons in ***cis*-1,2-dibromocyclopentane** are chemically non-equivalent in distinct sets. This symmetry dictates that the two methine protons attached to the bromine-bearing carbons (H1 and H2) are chemically equivalent. The four methylene protons on the carbons adjacent to the CHBr groups (H3 and H5) are also equivalent to each other, as are the two methylene protons on the carbon furthest from the substituents (H4). This results in an anticipated three distinct signals in the ^1H NMR spectrum, with an integration ratio of 2:4:2, which simplifies to 1:2:1.

Predicted ^1H NMR Spectral Data

The chemical shifts of protons are significantly influenced by the electronegativity of neighboring atoms. The bromine atoms in ***cis*-1,2-dibromocyclopentane** cause a downfield

shift for the adjacent methine protons (H1 and H2). The methylene protons are expected to appear further upfield, with their chemical shifts influenced by their proximity to the electronegative bromine atoms.

Table 1: Predicted ^1H NMR Data for **cis-1,2-dibromocyclopentane**

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constants (J, Hz)	Integration
H1, H2 (CHBr)	4.0 - 4.5	Multiplet	-	2
H3, H5 (CH ₂)	2.0 - 2.5	Multiplet	-	4
H4 (CH ₂)	1.7 - 2.2	Multiplet	-	2

Note: The chemical shifts are approximate and based on typical values for similar structures. The multiplicity of all signals is expected to be complex multiplets due to spin-spin coupling between non-equivalent neighboring protons.

Experimental Protocol: ^1H NMR Spectroscopy

This section details the protocol for acquiring a high-resolution ^1H NMR spectrum of **cis-1,2-dibromocyclopentane**.

Materials:

- **cis-1,2-dibromocyclopentane**
- Deuterated chloroform (CDCl_3) or other suitable deuterated solvent
- NMR tube (5 mm diameter)
- Pasteur pipette and glass wool
- Vortex mixer
- NMR spectrometer (e.g., 400 MHz or higher)

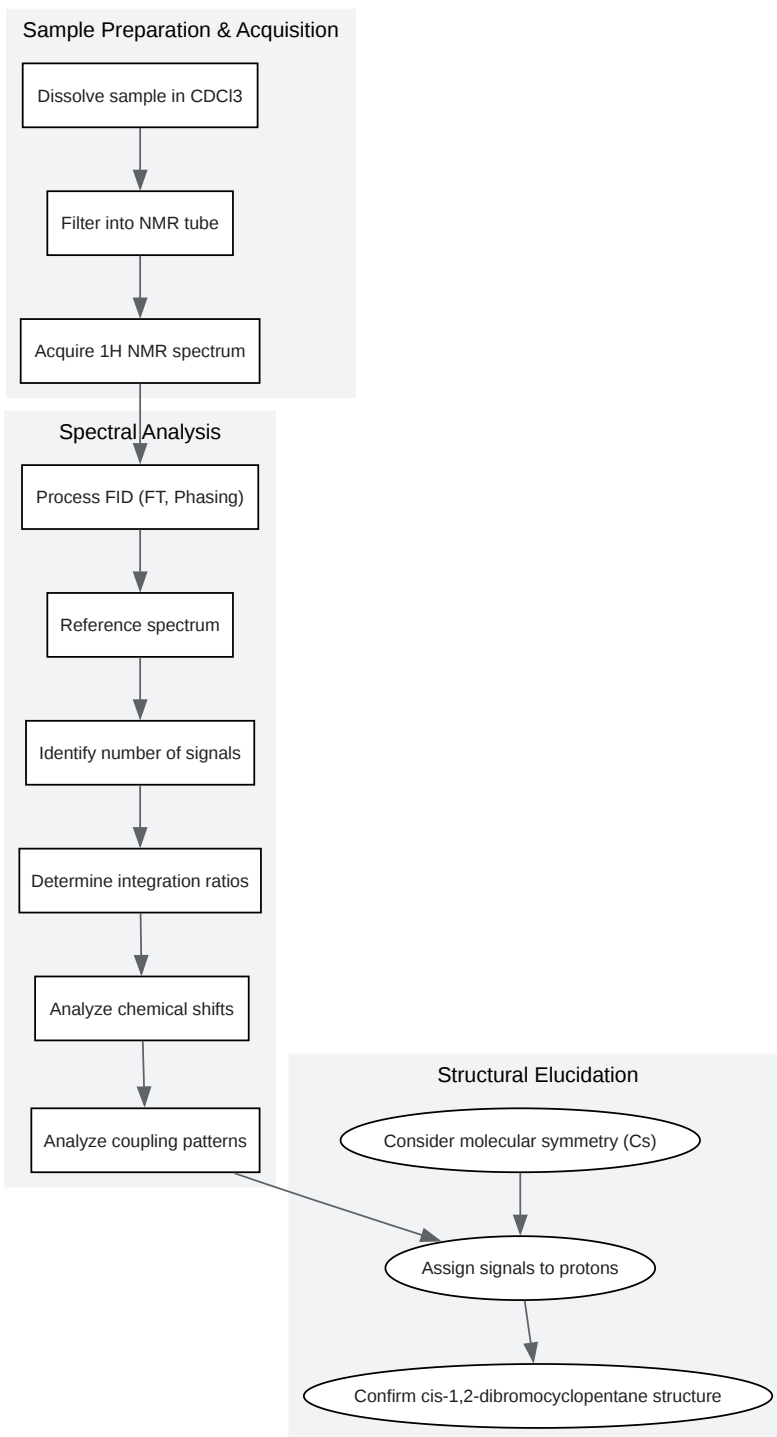
Procedure:

- Sample Preparation:
 - Accurately weigh approximately 5-10 mg of **cis-1,2-dibromocyclopentane** into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.^[1]
 - Gently vortex the vial to ensure the sample is completely dissolved.
 - Prepare a filter by placing a small plug of glass wool into a Pasteur pipette.
 - Filter the solution through the glass wool plug directly into a clean, dry NMR tube to remove any particulate matter.^{[1][2]} The final volume in the NMR tube should be approximately 4-5 cm in height.^[3]
 - Cap the NMR tube securely.
- Instrument Setup:
 - Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR spectrometer.
 - Lock the spectrometer onto the deuterium signal of the solvent.
 - Shim the magnetic field to achieve optimal homogeneity and resolution. This can be done manually or automatically.
- Data Acquisition:
 - Set the appropriate acquisition parameters for a standard ¹H NMR experiment. This includes setting the spectral width, number of scans, and relaxation delay.
 - Acquire the free induction decay (FID).

- Process the FID by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
- Reference the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Logical Workflow for Spectral Interpretation

The following diagram illustrates the logical workflow for the interpretation of the ¹H NMR spectrum of **cis-1,2-dibromocyclopentane**.

Workflow for ^1H NMR Spectral Interpretation of cis-1,2-dibromocyclopentane

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Caption: Logical workflow for interpreting the ^1H NMR spectrum.

This systematic approach, combining careful sample preparation, data acquisition, and detailed spectral analysis, allows for the unambiguous structural confirmation of **cis-1,2-dibromocyclopentane**.

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